
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide is a heterocyclic compound that features a thiazole ring fused with a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide typically involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to methylation and methoxylation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolecarboxamide derivatives.
科学研究应用
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazole ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methyl-4-thiazolecarboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(2-Hydroxyphenyl)-4,5-dihydrothiazole: A simpler structure without the carboxamide group, leading to different biological activities.
N-Methoxy-N-methyl-4-thiazolecarboxamide: Lacks the hydroxyphenyl group, which may reduce its potential for hydrogen bonding.
Uniqueness
4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyphenyl and thiazolecarboxamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H14N2O3S/c1-14(17-2)12(16)9-7-18-11(13-9)8-5-3-4-6-10(8)15/h3-6,9,15H,7H2,1-2H3 |
InChI 键 |
LNDAMQPSKUBGQY-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1CSC(=N1)C2=CC=CC=C2O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


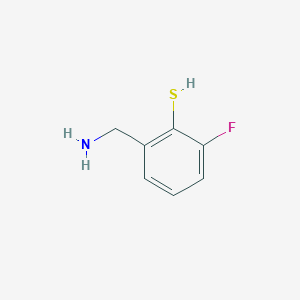
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
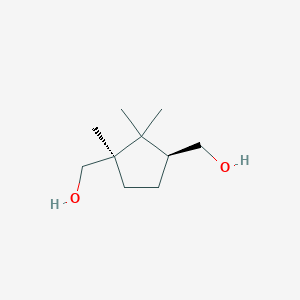
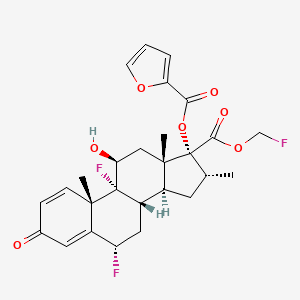

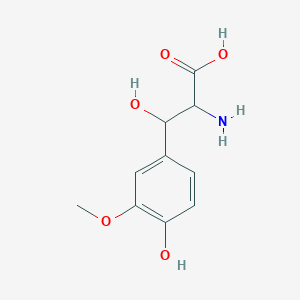
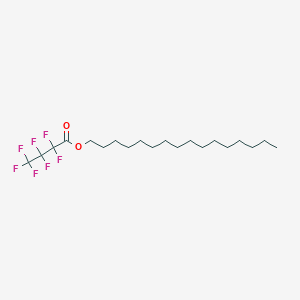

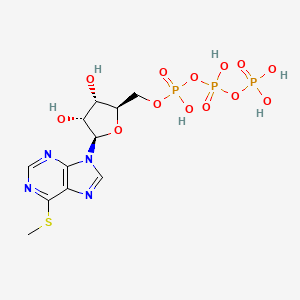
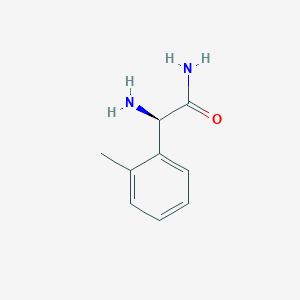

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
